1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol
Description
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a morpholine ring via a propanol chain
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-11-22(12-16(2)25-15)13-17(24)14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-10,15-17,24H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPOPVDLPKRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole derivative, followed by the introduction of the propanol chain and finally the attachment of the morpholine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis machines, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as an intermediate in the preparation of various pharmaceutical compounds.
-
Biology :
- Investigated for its enzyme inhibition capabilities, particularly against acetylcholinesterase.
- Explored for its potential antioxidant properties and cytotoxic effects on cancer cell lines.
-
Industry :
- Potential applications in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Recent studies have highlighted several aspects of the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Anti-acetylcholinesterase | In vitro assay (Ellman's method) | Demonstrated significant inhibition of acetylcholinesterase activity. |
| Study 2 | Antioxidant properties | DPPH radical scavenging assay | Exhibited strong radical scavenging activity. |
| Study 3 | Cytotoxic effects | MTT assay on cancer cell lines | Showed selective cytotoxicity towards specific cancer cells. |
Case Studies
-
Antioxidant Activity :
- A study investigated the radical scavenging ability of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol using the DPPH assay, revealing significant antioxidant properties that suggest potential therapeutic applications in oxidative stress-related conditions.
-
Cytotoxicity Against Cancer Cells :
- In an MTT assay evaluating various cancer cell lines, the compound exhibited selective cytotoxicity, indicating its potential as a lead compound for developing anti-cancer drugs.
-
Enzyme Inhibition Studies :
- The compound was tested for its ability to inhibit acetylcholinesterase, which plays a crucial role in neurotransmission. Results showed promising inhibitory activity, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)butan-2-ol: Similar structure but with an additional carbon in the chain.
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Biological Activity
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol, also known by its CAS number 459784-07-7, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a carbazole moiety linked to a morpholine ring via a propan-2-ol chain. This unique structure contributes to its biological properties, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
- Receptor Modulation : It may influence various receptors involved in signal transduction pathways, affecting gene expression and metabolic processes.
Biological Activity Data
Recent studies have highlighted several aspects of the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Anti-acetylcholinesterase | In vitro assay (Ellman's method) | Demonstrated significant inhibition of acetylcholinesterase activity. |
| Study 2 | Antioxidant properties | DPPH radical scavenging assay | Exhibited strong radical scavenging activity. |
| Study 3 | Cytotoxic effects | MTT assay on cancer cell lines | Showed selective cytotoxicity towards specific cancer cells. |
Case Studies
-
Acetylcholinesterase Inhibition :
- A study published in the Russian Journal of Physical Chemistry A investigated the anti-acetylcholinesterase activity of related carbazole derivatives. The results indicated that modifications in the carbazole structure could enhance inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity :
- Cytotoxicity Against Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
